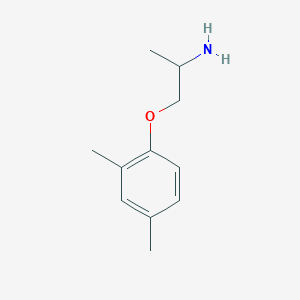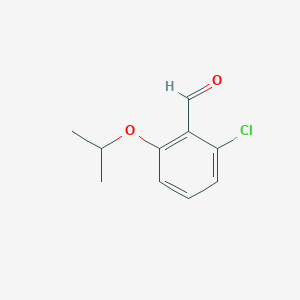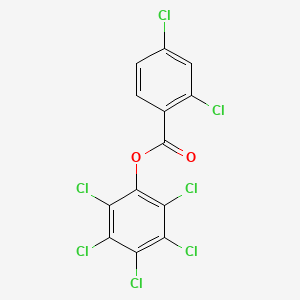
Pentachlorophenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentachlorophenyl 2,4-dichlorobenzoate typically involves the esterification of pentachlorophenol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Pentachlorophenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and ammonia can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated benzoic acids, phenols, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pentachlorophenyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a pesticide and its impact on microbial degradation.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, fungicides, and preservatives
Mechanism of Action
The mechanism of action of Pentachlorophenyl 2,4-dichlorobenzoate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and disrupt cellular processes, leading to its pesticidal and antimicrobial effects. The presence of multiple chlorine atoms enhances its reactivity and ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Pentachlorophenol: An organochlorine compound used as a pesticide and disinfectant.
2,4-Dichlorophenyl 2,4-dichlorobenzoate: Another chlorinated compound with similar chemical properties.
Uniqueness
Pentachlorophenyl 2,4-dichlorobenzoate is unique due to its specific combination of pentachlorophenol and 2,4-dichlorobenzoic acid, which imparts distinct chemical and biological properties. Its high chlorine content makes it particularly effective in applications requiring strong antimicrobial and pesticidal activity .
Properties
CAS No. |
5435-84-7 |
|---|---|
Molecular Formula |
C13H3Cl7O2 |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C13H3Cl7O2/c14-4-1-2-5(6(15)3-4)13(21)22-12-10(19)8(17)7(16)9(18)11(12)20/h1-3H |
InChI Key |
KEWARCLVRHWTHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



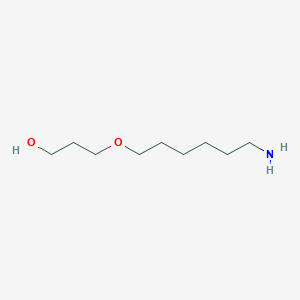

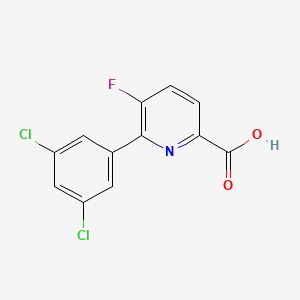


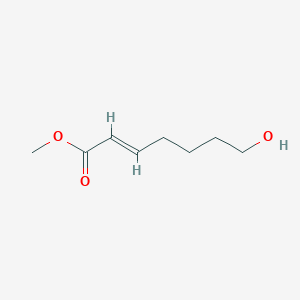

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol](/img/structure/B12079718.png)

